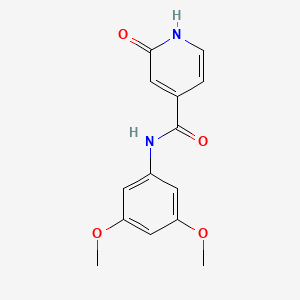
2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, and it has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol involves the inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes. The inhibition of GSK-3β by this compound results in the activation of various signaling pathways such as the Wnt/β-catenin pathway, which has been shown to have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, and cancer. The inhibition of GSK-3β by this compound results in the activation of various signaling pathways, which has been shown to have potential therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit GSK-3β, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol. These include:
1. Further studies to determine the safety and efficacy of this compound in various diseases.
2. Development of novel synthesis methods for this compound.
3. Investigation of the potential toxicity of this compound.
4. Identification of new therapeutic targets for this compound.
5. Development of new drug delivery systems for this compound.
Conclusion
In conclusion, this compound has shown potential therapeutic applications in various scientific research studies. It has been studied for its role as a GSK-3β inhibitor, which has been shown to have potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, and cancer. The future directions for the study of this compound include further studies to determine its safety and efficacy, development of novel synthesis methods, investigation of its potential toxicity, identification of new therapeutic targets, and development of new drug delivery systems.
Métodos De Síntesis
The synthesis of 2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol involves a multi-step process that includes the reaction of 2,3-dihydroindene with 4-fluorobenzaldehyde, followed by the reduction of the resulting imine using sodium borohydride. The final product is obtained by the addition of hydrochloric acid to the reaction mixture, which results in the formation of this compound.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol has shown potential therapeutic applications in various scientific research studies. It has been studied for its role as a GSK-3β inhibitor, which is a key enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of GSK-3β has been shown to have potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, and cancer.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c18-15-7-5-12(6-8-15)17(20)11-19-16-9-13-3-1-2-4-14(13)10-16/h1-8,16-17,19-20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTHIYFQJDGJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629289.png)
![N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629303.png)
![N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6629311.png)
![5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6629316.png)
![3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6629326.png)

![2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6629338.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6629343.png)
![3-chloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629359.png)
![4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6629363.png)
![N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B6629374.png)
![[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629382.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)
